molecular formula C23H21N3O2S B2414037 N-ethyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide CAS No. 1206985-69-4

N-ethyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide

Cat. No. B2414037
CAS RN: 1206985-69-4
M. Wt: 403.5
InChI Key: ROSZXOJSQPNFEA-UHFFFAOYSA-N
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Description

“N-ethyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are known for their diverse biological activities .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction can also be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .

Scientific Research Applications

Antiallergic and Antiasthmatic Potential Research on related thieno[2,3-d]pyrimidine derivatives indicates significant antiallergic and antiasthmatic activity. For instance, a study on 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates found these compounds to exhibit notable oral antiallergy efficacy in rat models, particularly with specific substitutions that optimized their activity. This suggests potential applications in developing new antiallergy and antiasthma therapeutic agents (Temple et al., 1979). Additionally, the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents further highlights the therapeutic value of pyrimidine derivatives in treating asthma by inhibiting mediator release (Medwid et al., 1990).

Cancer Research and Antitumor Activity Thieno[2,3-d]pyrimidine derivatives have been explored for their antitumor properties. A notable study involving the synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines demonstrated dual inhibition of key enzymes involved in cancer cell proliferation, offering insights into potential antitumor agents (Gangjee et al., 2009). This dual inhibitory action against thymidylate synthase and dihydrofolate reductase could make these compounds valuable in cancer therapy.

Antimicrobial Activity The synthesis of novel thienopyrimidine linked rhodanine derivatives and their evaluation for antimicrobial activity reveal that certain compounds exhibit strong antibacterial potency against a variety of pathogens. This suggests the potential of thieno[2,3-d]pyrimidine derivatives in developing new antimicrobial agents (Kerru et al., 2019).

Radioprotective Character Research into amino acid thienopyrimidinone derivatives for potential radioprotective character highlights the diversity of applications for thieno[2,3-d]pyrimidine derivatives. These studies provide a foundation for further exploration into protective agents against radiation-induced damage, although the specific chemical was not directly studied for this purpose (Heiba et al., 1997).

Mechanism of Action

Target of Action

The primary targets of N-ethyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide are currently unknown. This compound belongs to the thieno[3,2-d]pyrimidines class of chemical compounds , which are known to have diverse biological activities . .

Biochemical Pathways

Thieno[3,2-d]pyrimidines are known to be involved in a variety of biological activities , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

It is noted that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This could suggest that this compound may have good bioavailability, but further studies would be needed to confirm this.

Result of Action

As a member of the thieno[3,2-d]pyrimidines class of compounds, it is likely to have diverse biological activities

properties

IUPAC Name

N-ethyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-3-26(18-7-5-4-6-8-18)20(27)13-25-15-24-21-19(14-29-22(21)23(25)28)17-11-9-16(2)10-12-17/h4-12,14-15H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSZXOJSQPNFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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